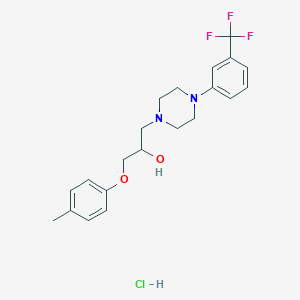
1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H26ClF3N2O2 and its molecular weight is 430.9. The purity is usually 95%.
BenchChem offers high-quality 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Novel Derivatives
A study by Kumar et al. (2017) presented the design, synthesis, and pharmacological evaluation of a novel series of derivatives related to piperazine compounds, focusing on their antidepressant and antianxiety activities. This research demonstrates the potential for derivatives of piperazine, including 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, to be utilized in the development of new therapeutic agents (Kumar et al., 2017).
Crystal Structure Analysis
Research conducted by Joanna Petrus et al. (2012) on Fluphenazine dihydrochloride, which shares a similar piperazine structure, provided insights into the crystal structure, including the conformation of the piperazine ring and the intermolecular interactions. This type of structural analysis is crucial for understanding the chemical behavior and potential applications of related compounds (Petrus et al., 2012).
Antimalarial Activity
Mendoza et al. (2011) explored the synthesis and structure-activity relationships of piperazine and pyrrolidine derivatives, including their evaluation against the Plasmodium falciparum chloroquine-resistant strain. The findings suggest that compounds with a structure similar to 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride could have significant antimalarial properties (Mendoza et al., 2011).
Enantioselective Synthesis
Kulig et al. (2007) described the enantioselective synthesis of a compound related to 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, highlighting the importance of hydrolytic kinetic resolution in obtaining enantiomerically pure compounds. This research underscores the potential for such compounds in the development of stereochemically complex pharmaceuticals (Kulig et al., 2007).
Interaction with Serotonin Receptors
A study by Fuller et al. (1978) investigated the effects of 1-(m-Trifluoromethylphenyl)-piperazine on serotonin binding in rat brain, revealing its potential as a serotonin receptor agonist. This research highlights the significance of piperazine derivatives in modulating neurotransmitter systems, which could be relevant for compounds like 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride (Fuller et al., 1978).
Propriétés
IUPAC Name |
1-(4-methylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2.ClH/c1-16-5-7-20(8-6-16)28-15-19(27)14-25-9-11-26(12-10-25)18-4-2-3-17(13-18)21(22,23)24;/h2-8,13,19,27H,9-12,14-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIYBVBLPAMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

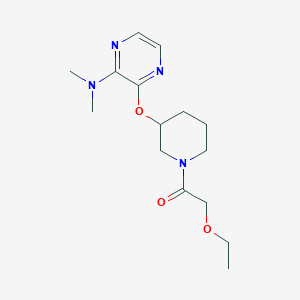
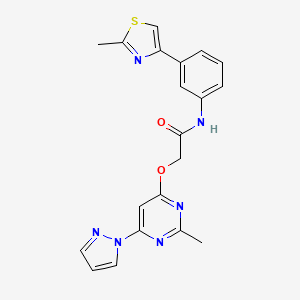
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)
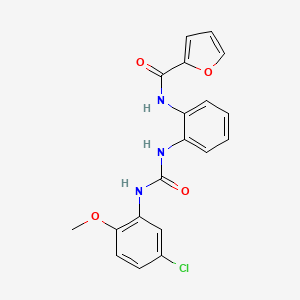


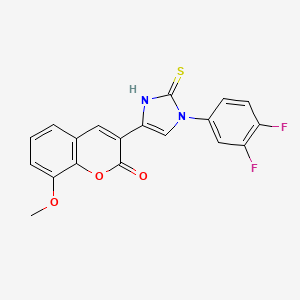
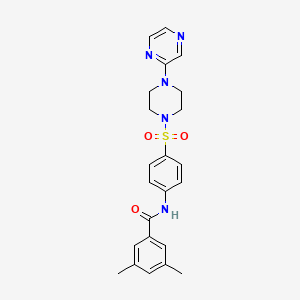
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)
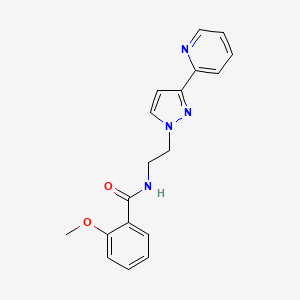

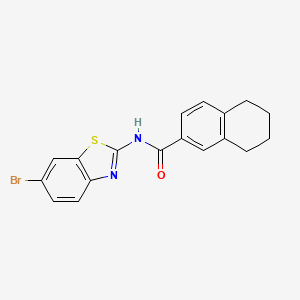
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)
![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)